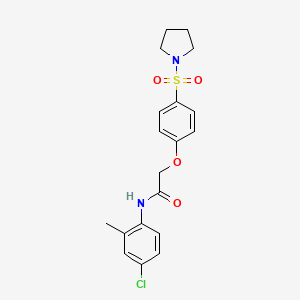![molecular formula C18H20N4O3 B7704132 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7704132.png)
5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid, also known as EMAQ, is a synthetic compound that has been widely studied for its potential use in scientific research. EMAQ is a pyrazoloquinoline derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. This compound has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid in lab experiments is that it has been extensively studied for its potential use in scientific research, making it a well-established compound. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential use in certain experiments.
未来方向
There are several future directions for research on 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and inflammatory diseases. Another area of research could focus on the development of new synthetic derivatives of this compound with improved properties, such as increased potency or selectivity. Additionally, further studies could focus on the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid involves several steps, including the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline with ethyl chloroacetate to form the intermediate compound, which is then reacted with hydrazine hydrate to produce this compound. The synthesis process has been optimized to yield high purity this compound with good yields.
科学研究应用
5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid has been extensively studied for its potential use in scientific research. It has been shown to have anticancer activity, with studies indicating that it inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
5-[(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-22-18-13(10-12-9-11(2)7-8-14(12)19-18)17(21-22)20-15(23)5-4-6-16(24)25/h7-10H,3-6H2,1-2H3,(H,24,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRGDZVCJRFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

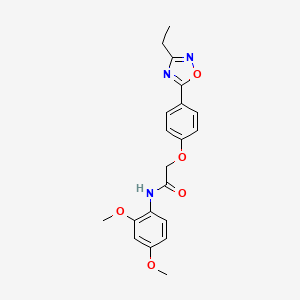
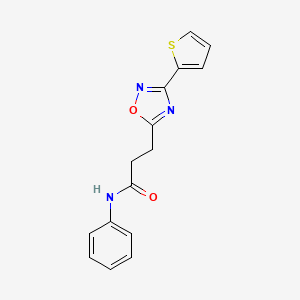
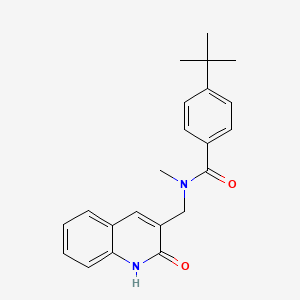
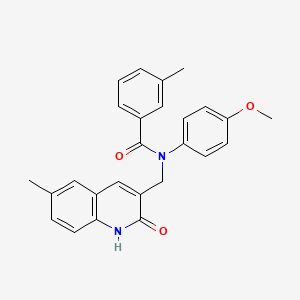
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)



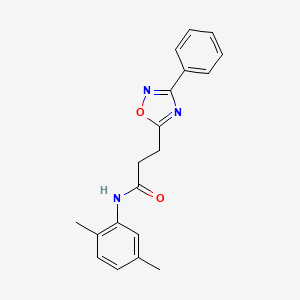
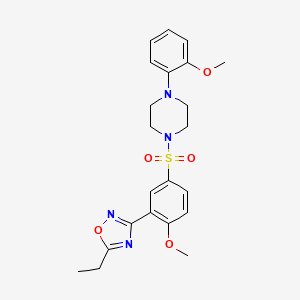
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
![methyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7704121.png)
![N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7704124.png)
